4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine is a chemical compound with a molecular weight of 276.74 g/mol . It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications . The compound is characterized by the presence of a morpholine ring attached to a sulfonyl group, which is further connected to a chlorinated pyridine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine typically involves the reaction of 6-chloro-5-methylpyridine with morpholine in the presence of a sulfonylating agent . The reaction conditions often include the use of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((6-Chloro-5-methylpyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets and pathways . The compound’s sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity . Additionally, the chlorinated pyridine moiety can participate in various binding interactions, enhancing the compound’s overall biological activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C10H13ClN2O3S |
---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
4-(6-chloro-5-methylpyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8-6-9(7-12-10(8)11)17(14,15)13-2-4-16-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
ZMWQXVHXIDVOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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